1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole
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Overview
Description
Aziridines are a class of organic compounds containing a three-membered ring with one nitrogen atom and two carbon atoms . They are used in various applications, including as building blocks in synthetic chemistry and as intermediates in the production of pharmaceuticals .
Molecular Structure Analysis
Aziridines have a three-membered ring, which is characterized by its strain and reactivity . The presence of a nitrogen atom in the ring can also influence the compound’s chemical properties .Chemical Reactions Analysis
Aziridines are known for their reactivity and can undergo a variety of chemical reactions, including ring-opening reactions and nucleophilic substitutions . The specific reactions that an aziridine compound can undergo depend on its structure and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of aziridines can vary depending on their structure. For example, they can differ in terms of their boiling points, densities, and refractive indices .Scientific Research Applications
Prodrug Development and Radiosensitization
The compound alpha-[(1-Aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanols, a general formula related to the queried chemical, has been studied for its potential as radiosensitizers and bioreductively activated cytotoxins. These compounds are particularly effective against hypoxic tumor cells, both in vitro and in vivo, marking their significance in cancer treatment research (Jenkins et al., 1990).
Nanomaterials Interaction
Research has explored the interaction of imidazole compounds with nanostructured materials, particularly their binding interactions with ZnO nanocrystals. This study has implications for biomedical nanotechnologies, demonstrating the chemical affinity between the azomethine nitrogen atom of imidazole and ZnO surfaces (Jayabharathi et al., 2015).
Corrosion Inhibition
Imidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. The study of halogen-substituted imidazole derivatives, such as those containing trichloromethyl groups, revealed their effectiveness in reducing corrosion, emphasizing their potential in industrial applications (Zhang et al., 2015).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, the synthesis and study of imidazole compounds, including derivatives similar to the queried chemical, have been vital. These compounds exhibit a range of biological activities, such as antibacterial, antiviral, anti-inflammatory, and anticancer properties, and are also used as kinase inhibitors and receptor antagonists (Gurav et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
bis(aziridin-1-yl)-sulfanylidene-[2-(trichloromethyl)-4,5-dihydroimidazol-1-yl]-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl3N4PS/c9-8(10,11)7-12-1-2-15(7)16(17,13-3-4-13)14-5-6-14/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFTWFZZGOVVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C(Cl)(Cl)Cl)P(=S)(N2CC2)N3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N4PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109827-56-7 |
Source
|
Record name | 1-(BIS-AZIRIDIN-1-YL-PHOSPHINOTHIOYL)-2-TRICHLOROMETHYL-4,5-DIHYDRO-1H-IMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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